molecular formula C12H8FN3 B3000566 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1036762-04-5

6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B3000566
CAS RN: 1036762-04-5
M. Wt: 213.215
InChI Key: QATNPTKCVXWGFB-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties . They are known to possess a variety of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists and radio diagnostics .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A copper-catalyzed approach has also been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Future Directions

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .

properties

IUPAC Name

6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-11-3-1-9(2-4-11)10-7-14-12-5-6-15-16(12)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATNPTKCVXWGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CC=N3)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine

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